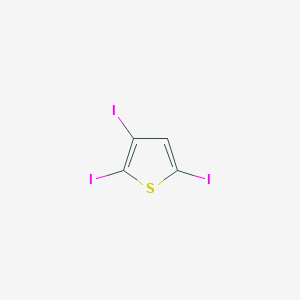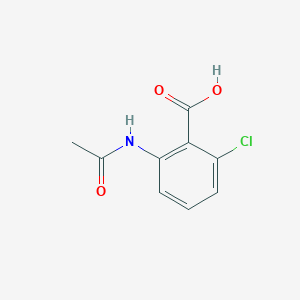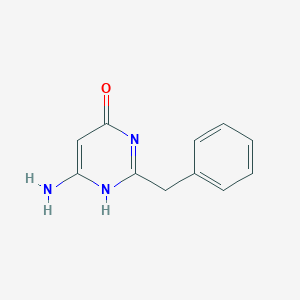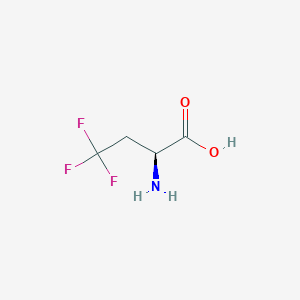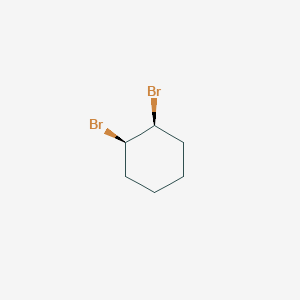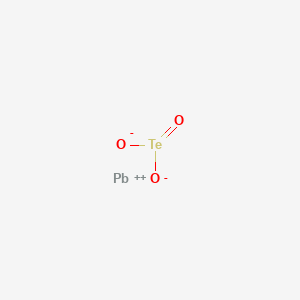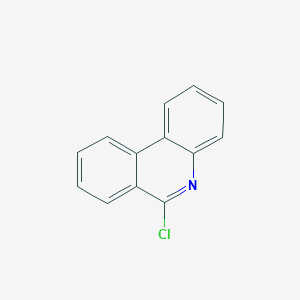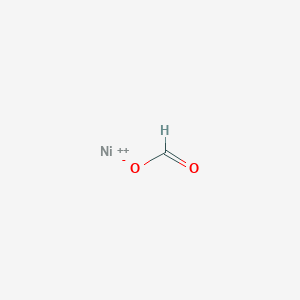
1,16-Hexadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,16-Hexadecanediaminium, N,N,N,N',N'-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMDA and is a cationic surfactant that has been used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. The purpose of
Mechanism of Action
HMDA is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The positively charged amine groups on HMDA can interact with the negatively charged phosphate groups on the membrane, causing the membrane to become destabilized. This can lead to increased permeability of the membrane, allowing for the uptake of drugs or other molecules.
Biochemical and Physiological Effects:
HMDA has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, high concentrations of HMDA can cause cytotoxicity and cell death. HMDA has also been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
Advantages and Limitations for Lab Experiments
HMDA has several advantages for use in lab experiments, including its ability to enhance the solubility and stability of drugs, its ability to stabilize emulsions, and its low toxicity. However, HMDA can be difficult to work with due to its high viscosity and tendency to form aggregates at high concentrations.
Future Directions
There are several future directions for research on HMDA. One area of research is the development of new drug delivery systems using HMDA as a component. Another area of research is the synthesis of new nanoparticles using HMDA as a surfactant. Additionally, research on the environmental applications of HMDA, such as its use as a flocculant, could lead to new methods for wastewater treatment.
Synthesis Methods
HMDA can be synthesized by reacting 1,16-hexadecanediamine with formaldehyde and then methylating the resulting product using dimethyl sulfate. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
HMDA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, HMDA has been used as a component in drug delivery systems due to its ability to enhance the solubility and stability of drugs. HMDA has also been used in the synthesis of nanoparticles for targeted drug delivery and imaging. In materials science, HMDA has been used as a stabilizer in emulsions and as a surfactant in the synthesis of metal oxide nanoparticles. In environmental science, HMDA has been used as a flocculant to remove heavy metals from wastewater.
properties
CAS RN |
16414-68-9 |
|---|---|
Molecular Formula |
C22H50N2+2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
trimethyl-[16-(trimethylazaniumyl)hexadecyl]azanium |
InChI |
InChI=1S/C22H50N2/c1-23(2,3)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(4,5)6/h7-22H2,1-6H3/q+2 |
InChI Key |
VUQUPFRHEFTWRS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
synonyms |
hexadecamethonium hexadecamethonium dibromide hexadecamethonium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



